molecular formula C10H8ClFO3 B1302083 Ethyl 3-chloro-5-fluorobenzoylformate CAS No. 845790-57-0

Ethyl 3-chloro-5-fluorobenzoylformate

Cat. No.: B1302083
CAS No.: 845790-57-0
M. Wt: 230.62 g/mol
InChI Key: AXXUGRZDHNZUMR-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-fluorobenzoylformate is a chemical compound with the molecular formula C10H8ClFO3. It is a fluorinated and chlorinated phenyl ester, often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-chloro-5-fluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-fluorobenzoylformate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Various substituted phenyl esters.

    Reduction: Corresponding alcohols.

    Oxidation: Carboxylic acids and other oxidized products.

Scientific Research Applications

Ethyl 3-chloro-5-fluorobenzoylformate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-5-fluorobenzoylformate exerts its effects depends on the specific application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds and functional groups . In biological systems, it may interact with enzymes and other proteins, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Ethyl 3-chloro-5-fluorobenzoylformate can be compared with other similar compounds such as:

    Ethyl 3-chlorobenzoylformate: Lacks the fluorine atom, resulting in different reactivity and properties.

    Ethyl 5-fluorobenzoylformate: Lacks the chlorine atom, affecting its chemical behavior and applications.

    Ethyl 3-chloro-4-fluorobenzoylformate: Has a different substitution pattern, leading to variations in its reactivity and uses.

This compound is unique due to its specific combination of chlorine and fluorine atoms, which confer distinct chemical properties and reactivity .

Properties

IUPAC Name

ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXUGRZDHNZUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374501
Record name Ethyl 3-chloro-5-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-57-0
Record name Ethyl 3-chloro-5-fluorobenzoylformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 845790-57-0
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